HMRef-S-Neu5Ac -

HMRef-S-Neu5Ac

Catalog Number: EVT-1534946
CAS Number:
Molecular Formula: C41H41F3N2O11
Molecular Weight: 794.7772
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMRef-S-Neu5Ac is a novel sialidase-activatable fluorescence probe with improved stability for the sensitive detection of sialidase.
Source and Classification

HMRef-S-Neu5Ac is classified under chemical compounds related to sialic acid derivatives. Its Chemical Abstracts Service (CAS) number is 2487380-64-1. The compound is synthesized for research purposes, particularly in the field of biochemistry and molecular biology, where it aids in studying sialidase activity and its implications in health and disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of HMRef-S-Neu5Ac involves several key steps that leverage enzymatic pathways for optimal production. The compound can be synthesized through a biosynthetic approach that utilizes specific enzymes to facilitate the conversion of precursor molecules into the desired product.

For example, a large-scale production system has been reported for similar compounds like CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which serves as a precursor in the synthesis of sialic acid derivatives. This method employs the co-expression of Neu5Ac aldolase and CMP-Neu5Ac synthetase within engineered microorganisms, utilizing substrates such as N-acetylmannosamine, pyruvate, and cytidine triphosphate .

The synthesis process typically includes:

  • Enzymatic reactions: Utilizing specific enzymes to catalyze the formation of HMRef-S-Neu5Ac.
  • Monitoring techniques: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the synthesis and quantify the yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of HMRef-S-Neu5Ac can be characterized by its functional groups and stereochemistry typical of sialic acids. The compound features a neuraminic acid backbone with modifications that enhance its fluorescence properties upon activation by sialidases.

While detailed structural data specific to HMRef-S-Neu5Ac may not be extensively documented, similar compounds exhibit structural motifs that include:

  • A nine-carbon backbone.
  • A carboxylic acid group.
  • Hydroxyl groups at specific positions that influence reactivity and solubility.
Chemical Reactions Analysis

Reactions and Technical Details

HMRef-S-Neu5Ac undergoes specific chemical reactions primarily involving its interaction with sialidases. Upon exposure to these enzymes, the compound is cleaved, leading to a fluorescence signal that can be quantitatively measured. This reaction is crucial for applications in detecting enzyme activity in various biological samples.

The technical details of these reactions include:

  • Fluorescence activation: The compound is designed such that upon cleavage by sialidase, it emits a measurable fluorescence signal.
  • Kinetic studies: These studies help determine the efficiency and specificity of HMRef-S-Neu5Ac as a substrate for different sialidases.
Mechanism of Action

Process and Data

The mechanism of action for HMRef-S-Neu5Ac involves its activation through enzymatic cleavage by sialidases. When sialidase interacts with HMRef-S-Neu5Ac, it hydrolyzes the glycosidic bond connecting the sialic acid moiety to the rest of the molecule. This cleavage results in the release of a fluorescent product.

Data supporting this mechanism can include:

  • Fluorescence intensity measurements: Correlating fluorescence output with enzyme concentration provides insights into enzyme kinetics.
  • Substrate specificity assays: These assays determine how well different sialidases act on HMRef-S-Neu5Ac compared to other substrates.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMRef-S-Neu5Ac exhibits several notable physical and chemical properties that contribute to its functionality as a fluorescence probe:

  • Solubility: Typically soluble in aqueous solutions due to its polar functional groups.
  • Stability: Enhanced stability compared to other similar probes, allowing for prolonged use in experimental setups.
  • Fluorescence characteristics: Emission spectra can vary based on environmental conditions such as pH and ionic strength.

Relevant data regarding these properties would typically be gathered from experimental studies assessing solubility limits, stability under various conditions, and fluorescence emission profiles.

Applications

Scientific Uses

HMRef-S-Neu5Ac has significant applications in scientific research, particularly in:

  • Enzyme activity assays: Used to study the kinetics of sialidases in various biological contexts.
  • Disease research: Investigating roles of sialidases in diseases such as influenza, cancer, and bacterial infections where sialic acid metabolism plays a critical role.
  • Diagnostic tools: Potential use as a diagnostic probe for detecting abnormal sialidase activity associated with certain pathologies.
Introduction to HMRef-S-Neu5Ac: Foundations and Significance

Definition and Structural Classification of Sialic Acids

Sialic acids (Sias) constitute a family of nine-carbon α-keto acid monosaccharides formally classified as nonulosonic acids (NulOs). These molecules feature a characteristic carboxylic acid group at the C1 position and a glycerol-like side chain at C7–C9, enabling extensive structural diversification [1] [5]. The core structural framework arises from neuraminic acid (Neu), which serves as the scaffold for over 50 naturally occurring variants through substitutions at key positions:

  • C5: Acetylation (yielding N-acetylneuraminic acid, Neu5Ac) or hydroxylation (yielding N-glycolylneuraminic acid, Neu5Gc)
  • C4/C7/C8/C9: O-acetylation, O-sulfation, O-methylation, or O-lactylation [5] [7]
  • Backbone variants: 3-Deoxy-D-glycero-D-galacto-non-2-ulosonic acid (Kdn) lacks the N-acyl group at C5 [1]
  • Table 1: Structural Diversity of Core Sialic Acids
Core StructureC5 ModificationSide-Chain ModificationsBiological Prevalence
Neuraminic Acid (Neu)None (rare)NoneLimited to specific pathogens
N-Acetylneuraminic Acid (Neu5Ac)N-AcetylO-Acetylation (C4/7/8/9), sulfationDominant in humans; vertebrates
N-Glycolylneuraminic Acid (Neu5Gc)N-GlycolylO-Acetylation, lactylationAbsent in humans; common in mammals
2-Keto-3-deoxy-D-glycero-D-galacto-nononic Acid (Kdn)HydroxylO-Methylation, sulfationVertebrates, fish eggs, bacteria
Legionaminic Acid (Leg)N-Acetimidoyl, N-AcetamidoO-Acetylation (C8)Bacterial LPS

This structural versatility allows sialic acids to serve as critical information carriers in biological recognition systems. Their terminal positioning on glycoconjugates—including glycoproteins, glycolipids (gangliosides), and milk oligosaccharides—enables modulation of cellular interactions through charge repulsion, hydrogen bonding, and hydrophobic effects [1] [10].

Biochemical Specificity of N-Acetylneuraminic Acid (Neu5Ac)

Neu5Ac represents the most abundant sialic acid in humans and functions as a molecular scaffold with unique physicochemical properties:

  • Acidic Charge: The C1 carboxylate group (pKa ≈ 2.6) confers a strong negative charge at physiological pH, facilitating electrostatic repulsion between cells and stabilizing glycoprotein conformation [1] [5].
  • Hydrophilic-Hydrophobic Balance: The exocyclic glycerol chain (C7–C9) enables hydrogen bonding with lectins, while the N-acetyl group at C5 facilitates hydrophobic interactions. Replacement with an N-glycolyl group (Neu5Gc) enhances hydrophilicity [1].
  • Glycosidic Linkage Diversity: Neu5Ac attaches to underlying glycans via α2-3, α2-6, or α2-8 linkages, determining biological recognition specificity. For example:
  • α2-6-linked Neu5Ac on human airway epithelia dictates influenza A virus tropism [5]
  • α2-8-linked polysialic acid (polySia) on NCAM regulates neural development [1]

Neu5Ac biosynthesis occurs via a four-step cytosolic pathway: UDP-GlcNAc → ManNAc → ManNAc-6-P → Neu5Ac-9-P → Neu5Ac. Critical enzymes include GNE (epimerase/kinase) and NANS (Neu5Ac-9-P synthase) [10]. Activation occurs in the nucleus via CMP-Neu5Ac synthetase (CMAS), producing cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac)—the universal donor substrate for sialyltransferases [5] [10]. Tissue-specific expression of 20 distinct sialyltransferases determines the "sialome," the cell-specific repertoire of sialoglycans [1].

HMRef-S-Neu5Ac: Synthesis, Derivatives, and Functional Modifications

HMRef-S-Neu5Ac designates a class of synthetic Neu5Ac derivatives engineered for probing sialic acid-protein interactions or enhancing metabolic stability. Key synthetic strategies include:

  • Chemoenzymatic Synthesis: A one-pot three-enzyme system utilizes sialyltransferases (e.g., PmST1) to attach C7-modified Neu5Ac analogs (e.g., C7-OMe, C7-F, C7-N₃, C7-deoxy) to p-nitrophenyl galactosides [3]. This approach preserves stereoselective α-linkages while enabling side-chain modifications inaccessible through biological pathways.

  • C7 Modifications: Systematic substitution at C7 alters steric bulk and hydrogen-bonding capacity. C7-deoxy-Neu5Ac derivatives exhibit selective recognition by bacterial sialidases but not human NEU2, informing inhibitor design [3].

  • Table 2: Functionalized Neu5Ac Derivatives and Applications

Modification SiteDerivative ExamplesSynthetic MethodFunctional Consequence
C5ManNProp (propargyl), ManNBut (butanoyl)Metabolic glycoengineeringAltered Siglec binding; tumor antigen masking
C77-O-Me-Neu5Ac, 7-F-Neu5Ac, 7-deoxy-Neu5AcChemoenzymatic transferBacterial sialidase specificity; antiviral probes
C99-O-Ac-Neu5Ac, 9-azido-9-deoxy-Neu5AcChemical acylation/azidationImmune evasion; bioorthogonal labeling
LactonizationNeu5Acγ-lactoneSpontaneous condensationCharge masking; pH-dependent recognition

These derivatives enable:

  • Substrate Specificity Mapping: C7-modified sialosides distinguish bacterial from mammalian sialidases due to differential active-site constraints [3].
  • Metabolic Engineering: Azido- or alkynyl-modified ManNAc analogs are metabolically incorporated into cell-surface glycans for bioorthogonal labeling (e.g., click chemistry) [10].
  • Therapeutic Targeting: Fluorinated analogs (e.g., Ac₅³FaxNeu5Ac) inhibit sialyltransferases in cancer cells, enhancing antitumor immunity [2].

Evolutionary and Phylogenetic Significance of Neu5Ac in Vertebrates

The genomic machinery for Neu5Ac biosynthesis and recognition illuminates key events in vertebrate evolution:

  • Early Vertebrate Genome Duplications: Cyclostomes (hagfish, lampreys) and gnathostomes (jawed vertebrates) share an ancestral auto-tetraploidization event (1RV) predating their divergence >500 million years ago. Subsequent lineage-specific polyploidizations occurred: allo-tetraploidization in gnathostomes (2RJV) and hexaploidization in cyclostomes (2RCY) [4] [9]. These events expanded sialylation-related gene families (e.g., ST8Sia, GNE).

  • Hagfish Sialome Simplification: The hagfish (Eptatretus atami) genome reveals extensive gene loss correlating with morphological reduction. Deletions include:

  • Eye development genes (SIX1, SIX4), consistent with vestigial eyes
  • Osteoclast regulators (OSTM1, TCIRG1), explaining lack of mineralized tissue [4]Despite this, core sialic acid pathway genes (NANS, CMAS) remain intact, underscoring Neu5Ac’s non-redundant roles.

  • Neu5Gc Loss in Humans: The CMAH gene, encoding CMP-Neu5Ac hydroxylase (converts Neu5Ac→Neu5Gc), is inactivated in humans. This loss altered Siglec recognition profiles and may influence susceptibility to pathogens binding Neu5Gc (e.g., Plasmodium reichenowi) [7] [10].

  • Table 3: Evolutionary Adaptations in Vertebrate Sialobiology

Evolutionary EventGenomic ChangeImpact on Sialic Acid BiologyPhenotypic Consequence
Vertebrate auto-tetraploidization (1RV)Duplication of proto-vertebrate chromosomesExpansion of ST and SIGLEC gene familiesEnhanced cell-surface coding capacity
Cyclostome hexaploidization (2RCY)Chromosome fusions in hagfishRetention of GNE, NANS, CMAS; loss of CMAHNeu5Ac dominance; loss of Neu5Gc
Gnathostome allo-tetraploidization (2RJV)Hybridization-derived genome doublingSIGLEC family diversification (15 genes in humans)Altered innate immune regulation
Primate CMAH inactivationExon deletion in CMAHAbsence of Neu5Gc in humansAltered pathogen susceptibility; reproductive fitness

Functional conservation is evident in polysialic acid (polySia):

Properties

Product Name

HMRef-S-Neu5Ac

IUPAC Name

(1S,3S,4S,5R)-4-acetamido-3-hydroxy-1-(4-(((3'-((2,2,2-trifluoroethyl)amino)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)methyl)phenoxy)-5-((1S,2R)-1,2,3-trihydroxypropyl)cyclohexane-1-carboxylic acid

Molecular Formula

C41H41F3N2O11

Molecular Weight

794.7772

InChI

InChI=1S/C41H41F3N2O11/c1-22(48)46-36-28(37(51)33(50)18-47)16-39(38(52)53,17-32(36)49)57-26-9-6-23(7-10-26)19-54-27-11-13-31-35(15-27)56-34-14-25(45-21-40(42,43)44)8-12-30(34)41(31)29-5-3-2-4-24(29)20-55-41/h2-15,28,32-33,36-37,45,47,49-51H,16-21H2,1H3,(H,46,48)(H,52,53)/t28-,32+,33-,36+,37+,39+,41?/m1/s1

InChI Key

DNWGDCMJPCUGGF-KEQDJJCZSA-N

SMILES

O=C([C@@]1(OC2=CC=C(COC3=CC4=C(C5(C6=C(O4)C=C(NCC(F)(F)F)C=C6)OCC7=C5C=CC=C7)C=C3)C=C2)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)C1)O

Solubility

Soluble in DMSO

Synonyms

HMRef-S-Neu5Ac

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